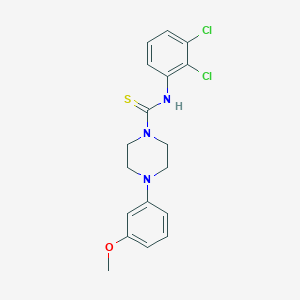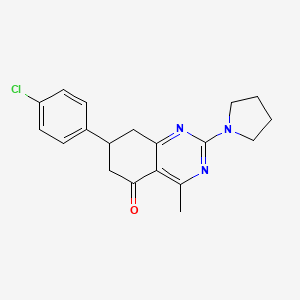![molecular formula C23H23NOS B4678208 N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4678208.png)
N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
描述
N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, commonly known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. DMTB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of DMTB is not fully understood. However, it is believed that DMTB exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, DMTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, DMTB can reduce inflammation in the body.
Biochemical and Physiological Effects
DMTB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have potent anti-inflammatory, anti-cancer, and anti-microbial properties. DMTB has also been found to have analgesic effects, making it a potential candidate for the treatment of pain. Additionally, DMTB has been shown to have antioxidant activity, which can help protect the body against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using DMTB in lab experiments is its potent biological activity. DMTB has been shown to exhibit a wide range of biological effects, making it a valuable tool for studying various biological processes. Additionally, DMTB is relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also some limitations to using DMTB in lab experiments. One of the main limitations is the lack of information on its toxicity and safety profile. While DMTB has been found to be relatively safe in animal studies, more research is needed to fully understand its toxicity in humans. Additionally, the potency of DMTB may make it difficult to determine the optimal dose for use in lab experiments.
未来方向
There are several potential future directions for research on DMTB. One area of interest is its potential use in the treatment of cancer. DMTB has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of DMTB and its potential use in the treatment of other diseases such as arthritis and pain.
Conclusion
In conclusion, DMTB is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. It exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. While more research is needed to fully understand its mechanism of action and potential applications, DMTB holds promise as a valuable tool for studying various biological processes and developing new therapies for a range of diseases.
科学研究应用
DMTB has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. DMTB has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to have potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS/c1-16-4-11-21(12-5-16)26-15-19-7-9-20(10-8-19)23(25)24-22-13-6-17(2)14-18(22)3/h4-14H,15H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHAAQFRQFZWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-2-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4678127.png)
![5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4678148.png)
![3-(1,3-benzodioxol-5-yl)-4-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4678154.png)

![5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B4678159.png)
![4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4678178.png)

![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4678200.png)


![2-chloro-4,5-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4678222.png)
![ethyl 2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4678228.png)
